2-(2-Methylbenzylidene)malononitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylbenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base. For this compound, the reaction involves the condensation of 2-methylbenzaldehyde with malononitrile. Common bases used in this reaction include piperidine and pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. Catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite have been used to improve the efficiency of the Knoevenagel condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Methylbenzylidene)malononitrile has a wide range of applications in scientific research:
Medicine: Research has explored its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzylidene)malononitrile involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: A closely related compound without the methyl group on the benzylidene ring.
(3-Methylbenzylidene)propanedinitrile: Similar structure but with the methyl group on the 3-position of the benzylidene ring.
(4-Methylbenzylidene)propanedinitrile: Similar structure but with the methyl group on the 4-position of the benzylidene ring.
Uniqueness
2-(2-Methylbenzylidene)malononitrile is unique due to the presence of the methyl group on the 2-position of the benzylidene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUXXJMMRODTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288913 | |
Record name | 2-(2-Methylbenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-44-4 | |
Record name | 2-(2-Methylbenzylidene)malononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2698-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylbenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbenzylidenemalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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